

A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone is a naturally occurring methyl ketone found in the foliage of various plant species. It is particularly abundant in certain wild tomato species, where it functions as a potent allelochemical, providing significant defense against a wide range of herbivorous insects.[1][2] The wild tomato species Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum) is a notable producer of **2-tridecanone**, accumulating it in specialized glandular trichomes on its leaves and stems.[3][4] In contrast, cultivated tomato varieties (Solanum lycopersicum) produce only trace amounts of this compound, rendering them more susceptible to pests.[2][5] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of **2-tridecanone** in wild tomatoes, serving as a technical resource for professionals in research and drug development.

Natural Occurrence and Production in Glandular Trichomes

The primary sites of **2-tridecanone** synthesis and storage in wild tomatoes are the glandular trichomes, which are specialized hair-like structures on the plant's epidermis.[4][6] Specifically, type IV and type VI glandular trichomes are responsible for producing high levels of methyl ketones, including **2-tridecanone** and the related 2-undecanone.[1][7] These trichomes consist of glandular cells that synthesize the compounds and store them in a subcuticular cavity.[6] The



high concentration of these toxic metabolites in the trichomes forms a chemical barrier that deters or kills feeding insects.[8][9]

Quantitative Data of 2-Tridecanone

The concentration of **2-tridecanone** varies significantly between wild and cultivated tomato species. Wild accessions, particularly S. habrochaites, contain levels that are orders of magnitude higher than those found in commercial varieties. A summary of reported concentrations is presented below.

Species / Accession	Tissue / Measurement	2-Tridecanone Concentration	Reference
Solanum habrochaites PI134417	Leaf Surface	1,459.7 μg/g	[10]
Solanum habrochaites PI134417	Leaflets (% Fresh Weight)	0.15% - 0.35% (1500 - 3500 μg/g)	[11]
Solanum habrochaites subsp. glabratum	Leaf Fresh Weight (Total Methyl Ketones)	Up to 8,000 μg/g	[4]
Lycopersicon hirsutum f. glabratum	Single Type VI Gland	146 ng	[12]
Lycopersicon esculentum (Cultivated)	Leaflets (% Fresh Weight)	< 0.001% (< 10 μg/g)	[11]
Lycopersicon esculentum (Cultivated)	Comparison to Wild Type	72 times less than L. hirsutum f. glabratum	[2]
Lycopersicon esculentum cv. 'Moneymaker'	Middle-leaf Trichome Tip	0.33 ng	[9]
Lycopersicon esculentum cv. 'Moneymaker'	Main-stem Trichome Tip	1.26 ng	[9]

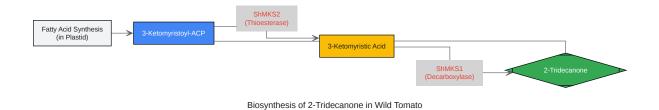


Biosynthesis Pathway and Genetic Basis

The biosynthesis of **2-tridecanone** in wild tomatoes is derived from the fatty acid synthesis pathway within the plastids.[5][13] The process is primarily controlled by two key enzymes, Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2), which were identified in S. habrochaites.[3][4]

- ShMKS2 Action: The pathway begins with 3-ketoacyl-ACPs, which are intermediates in fatty acid synthesis. ShMKS2 functions as a thioesterase, hydrolyzing the thioester bond of 3-ketomyristoyl-ACP to release the free 3-ketomyristic acid.[3][5]
- ShMKS1 Action: The liberated 3-ketoacid is then acted upon by ShMKS1, which is a decarboxylase. ShMKS1 catalyzes the removal of the carboxyl group from 3-ketomyristic acid, resulting in the final product, **2-tridecanone**.[3][5]

Genetic studies have shown that high-level production of **2-tridecanone** is a complex, polygenic trait, with evidence suggesting the involvement of at least three recessive genes.[11] [12] The expression of both ShMKS1 and ShMKS2 is necessary for significant methyl ketone accumulation.[4]



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A simplified diagram of the **2-tridecanone** biosynthesis pathway.



Experimental Protocols

The extraction and quantification of **2-tridecanone** from tomato leaf tissue are critical for research and analysis. The standard workflow involves solvent extraction followed by chromatographic analysis.

Extraction of 2-Tridecanone

This protocol outlines a general method for the solvent extraction of methyl ketones from tomato foliage.

- Sample Preparation: Harvest fresh young leaves from the tomato plant. Record the fresh weight (typically 0.5-1.0 g). If necessary, flash-freeze the tissue in liquid nitrogen and grind to a fine powder to ensure efficient extraction.
- Solvent Addition: Place the tissue in a glass vial and add a suitable organic solvent.
 Dichloromethane is commonly used for extracting methyl ketones.[14][15] Use a volume sufficient to fully submerge the tissue (e.g., 5-10 mL).
- Internal Standard: Add a known amount of an internal standard (e.g., tetradecane or another non-native methyl ketone) to the solvent to correct for variations in extraction efficiency and injection volume during analysis.
- Extraction: Agitate the mixture on a shaker at room temperature for a specified period (e.g.,
 1-2 hours) to allow the solvent to extract the surface and internal metabolites.
- Filtration and Concentration: Filter the extract to remove plant debris. The resulting solvent
 can be concentrated under a gentle stream of nitrogen gas to a smaller, known volume (e.g.,
 1 mL) to increase the analyte concentration.
- Storage: Store the final extract in a sealed GC vial at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for separating and quantifying volatile compounds like **2-tridecanone**.[10][16]

Foundational & Exploratory





- Instrumentation: A gas chromatograph coupled to a mass spectrometer is required. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.
- Injection: Inject a small volume (e.g., 1 μ L) of the extract into the heated GC inlet, which volatilizes the sample.
- Chromatographic Separation: The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program might be:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/minute.
 - Final hold: Hold at 250°C for 5 minutes.
- Mass Spectrometry: As compounds elute from the column, they are ionized (typically by
 electron impact) and fragmented. The mass spectrometer separates and detects these
 fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each
 compound.
- Identification: 2-Tridecanone is identified by comparing its retention time and mass spectrum to that of a pure analytical standard.
- Quantification: The amount of 2-tridecanone is calculated by comparing the peak area of
 the analyte to the peak area of the internal standard and referencing a calibration curve
 created with known concentrations of the 2-tridecanone standard.



General Workflow for 2-Tridecanone Analysis

Sample Preparation

Instrumental Analysis



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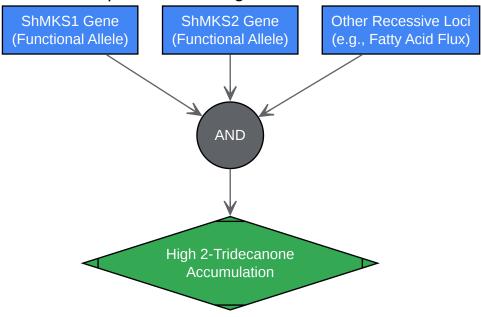
A typical experimental workflow for quantifying **2-tridecanone**.

Logical Relationship for High-Level Production

The production of high levels of **2-tridecanone** is not a simple trait but depends on the presence and interaction of multiple genetic loci, highlighting a complex regulatory system.



Genetic Requirement for High 2-Tridecanone Production



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